2-(3-Hydroxypropyl)-4-methoxyphenol

Description

Historical Context and Discovery within Natural Product Chemistry

The discovery of 2-(3-Hydroxypropyl)-4-methoxyphenol is intrinsically linked to the extensive research into the structure and biosynthesis of lignin (B12514952), a complex polymer that provides structural integrity to most terrestrial plants. cymitquimica.com As a derivative of coniferyl alcohol, one of the main monolignols, its presence in plant materials has been identified through studies aimed at understanding the intricate composition of wood and other lignocellulosic biomass. cymitquimica.com While a singular, dated discovery of this specific molecule is not prominently documented, its identification is a result of the broader scientific endeavor to deconstruct and analyze the components of the plant cell wall. It is considered a naturally occurring phenolic compound found in various plant materials. cymitquimica.com

Chemical Nomenclature and Structural Classifications within Methoxyphenols

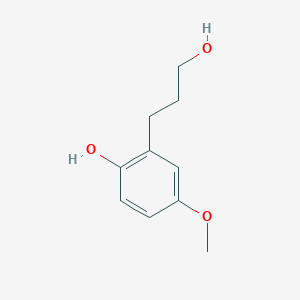

2-(3-Hydroxypropyl)-4-methoxyphenol is systematically named 4-(3-hydroxypropyl)-2-methoxyphenol according to IUPAC nomenclature. cymitquimica.com Its chemical structure features a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH₃) at position 2 and a 3-hydroxypropyl group (-CH₂CH₂CH₂OH) at position 4. This places it within the structural class of methoxyphenols, specifically as a guaiacol (B22219) derivative, where guaiacol is 2-methoxyphenol. cymitquimica.com The presence of both a phenolic hydroxyl group and a primary alcohol group makes it a di-functional molecule with distinct reactive sites.

Table 1: Chemical Identifiers for 2-(3-Hydroxypropyl)-4-methoxyphenol

| Identifier | Value |

| IUPAC Name | 4-(3-hydroxypropyl)-2-methoxyphenol |

| CAS Number | 2305-13-7 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Common Synonyms | Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, 4-(γ-Hydroxypropyl)-2-methoxyphenol, Hydroconiferyl Alcohol |

Contemporary Relevance and Research Trajectories in Organic and Biological Chemistry

In contemporary research, 2-(3-Hydroxypropyl)-4-methoxyphenol is gaining attention for its potential applications in both organic and biological chemistry. It is commercially available as an analytical standard, which facilitates its study in various research settings. extrasynthese.comsigmaaldrich.com

In the realm of materials science, its structure as a bio-based phenolic compound makes it a person of interest for the development of sustainable biopolymers. cymitquimica.com The reactivity of its hydroxyl groups allows for its potential incorporation into polymer chains, offering a renewable alternative to petroleum-based monomers.

From a biological perspective, 2-(3-Hydroxypropyl)-4-methoxyphenol exhibits antioxidant properties, a characteristic common to many phenolic compounds derived from plants. cymitquimica.com Preliminary studies have also suggested potential anticancer effects, with one report indicating that it was examined for its effects on the proliferation, apoptosis, and cell cycle arrest of human colon cells. guidechem.com A related lignan, dehydrodiconiferyl alcohol (DHCA), isolated from Silybum marianum, has been shown to possess anti-inflammatory activity by inactivating NF-κB pathways in macrophages, suggesting that dihydroconiferyl alcohol may also hold therapeutic potential. nih.gov

Overview of Current Research Gaps and Future Academic Inquiries

Despite its availability and interesting structural features, dedicated research on 2-(3-Hydroxypropyl)-4-methoxyphenol remains somewhat limited. A significant research gap exists in the comprehensive evaluation of its biological activities. While its antioxidant potential is acknowledged and preliminary anticancer effects have been noted, in-depth studies to elucidate the mechanisms of action and to explore a wider range of biological targets are lacking.

Future academic inquiries could focus on several key areas:

Comprehensive Biological Screening: A thorough investigation into the pharmacological properties of 2-(3-Hydroxypropyl)-4-methoxyphenol is warranted. This could include screening for antimicrobial, anti-inflammatory, neuroprotective, and a broader range of anticancer activities.

Mechanistic Studies: For any identified biological activities, detailed mechanistic studies are needed to understand how the compound interacts with cellular and molecular targets. For instance, the specific pathways involved in its potential anti-proliferative effects on cancer cells require further investigation.

Synthetic Methodology: While the compound is naturally occurring, the development of efficient and scalable synthetic routes would be beneficial for producing larger quantities for extensive research and potential commercial applications.

Natural Distribution and Biosynthesis: A more comprehensive profiling of its occurrence in the plant kingdom and a deeper understanding of its biosynthetic pathway could reveal further insights into its natural role and potential sources.

Polymer Chemistry: Further exploration of its use as a monomer in the synthesis of novel bio-based polymers could lead to the development of new sustainable materials with unique properties.

Properties

IUPAC Name |

2-(3-hydroxypropyl)-4-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h4-5,7,11-12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSKORJNUJLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295789 | |

| Record name | 2-Hydroxy-5-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33538-76-0 | |

| Record name | NSC105520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Environmental Dynamics of 2 3 Hydroxypropyl 4 Methoxyphenol

Natural Occurrence and Isolation from Biological Systems

Plant Kingdom: Detailed Distribution and Specific Species Identification

Research has identified 2-(3-Hydroxypropyl)-4-methoxyphenol in several plant species. It is recognized as a plant metabolite and has been specifically reported in Pinus densiflora (Japanese red pine) and Tsuga chinensis (Chinese hemlock). In conifers like Pinus strobus (Eastern white pine), dihydroconiferyl alcohol is biosynthesized from coniferaldehyde (B117026) nih.govresearchgate.net. While various phenolic compounds, flavonoids, and alkaloids have been identified in Solanum nigrum L. (black nightshade), the presence of 2-(3-Hydroxypropyl)-4-methoxyphenol has not been explicitly documented in available phytochemical analyses ajol.infomdpi.comnih.govwjpmr.comnih.gov.

Table 1: Documented Presence of 2-(3-Hydroxypropyl)-4-methoxyphenol in Specific Plant Species

| Plant Species | Common Name | Presence of 2-(3-Hydroxypropyl)-4-methoxyphenol |

|---|---|---|

| Pinus densiflora | Japanese red pine | Documented |

| Tsuga chinensis | Chinese hemlock | Documented |

| Pinus strobus | Eastern white pine | Biosynthesis from coniferaldehyde demonstrated |

| Solanum nigrum L. | Black nightshade | Not explicitly documented in available literature |

Presence in Natural Matrices

The compound has been identified in the pulp of the açaí fruit (Euterpe oleracea) frontiersin.org. Freeze-dried açaí pulp contains a variety of phytochemicals, including dihydroconiferyl alcohol. The composition of leafy greens such as lettuce (Lactuca sativa L.) includes a range of phenolic compounds, though the specific presence of 2-(3-Hydroxypropyl)-4-methoxyphenol is not well-documented in publicly available studies dntb.gov.ua.

Table 2: Occurrence of 2-(3-Hydroxypropyl)-4-methoxyphenol in Natural Food Matrices

| Natural Matrix | Scientific Name | Presence of 2-(3-Hydroxypropyl)-4-methoxyphenol |

|---|---|---|

| Açaí fruit pulp | Euterpe oleracea | Present |

| Lettuce | Lactuca sativa L. | Not explicitly documented in available literature |

Occurrence as Lignin-Derived Bioproducts

2-(3-Hydroxypropyl)-4-methoxyphenol is a guaiacyl lignin (B12514952) monomer, a classification that points to its origin from the degradation of lignin. Lignin, a complex polymer in plant cell walls, is primarily composed of three types of monomers: guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units. Softwood lignin is rich in guaiacyl units. The breakdown of lignin, either through natural microbial processes or industrial applications, can yield these valuable aromatic compounds frontiersin.orgnih.govresearchgate.netmdpi.com. The structure of 2-(3-Hydroxypropyl)-4-methoxyphenol, with a methoxy (B1213986) group at the 2-position and a hydroxypropyl side chain at the 4-position on the phenol (B47542) ring, is characteristic of a guaiacyl-type monomer frontiersin.orgcymitquimica.comsigmaaldrich.com.

Environmental Pathways and Transformation

Abiotic Degradation Mechanisms

The environmental fate of phenolic compounds like 2-(3-Hydroxypropyl)-4-methoxyphenol is influenced by abiotic factors.

Photochemical Oxidation: While specific studies on the photochemical oxidation of 2-(3-Hydroxypropyl)-4-methoxyphenol are limited, related methoxyphenols undergo autoxidation, which can lead to the formation of various oxidation products, including quinones rsc.org. The degradation of phenolic compounds can also be achieved through photocatalysis, a process that utilizes light and a catalyst to break down the aromatic ring and its functional groups mdpi.commdpi.com.

Biotic Transformation Processes in Environmental Systems

Microbial activity plays a crucial role in the transformation of lignin-derived compounds in the environment. Bacteria and fungi have evolved enzymatic systems to break down complex aromatic polymers like lignin into smaller, manageable monomers.

The biotransformation of guaiacyl lignin monomers is a subject of ongoing research, with some bacterial strains, such as Bacillus pumilus, demonstrating the ability to convert various guaiacyl precursors into other valuable compounds like vanillin (B372448) frontiersin.orgnih.govnih.gov. For instance, bacteria can transform compounds like isoeugenol, eugenol (B1671780), and vanillyl alcohol, which share structural similarities with 2-(3-Hydroxypropyl)-4-methoxyphenol nih.govnih.gov. The degradation of dehydropolymers of coniferyl alcohol by bacteria like Xanthomonas sp. has also been observed, indicating that microbes can metabolize these types of phenolic structures nih.gov. These processes are part of the broader carbon cycle, where complex organic matter is broken down and recycled in nature.

Biosynthesis and Metabolic Pathways of 2 3 Hydroxypropyl 4 Methoxyphenol

Precursor Compounds and Origin within Phenylpropanoid Metabolism

The biosynthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including lignin (B12514952), flavonoids, and coumarins. numberanalytics.comnih.gov The primary precursor for this pathway is the aromatic amino acid L-phenylalanine.

The journey from L-phenylalanine to 2-(3-Hydroxypropyl)-4-methoxyphenol involves a series of enzymatic reactions that progressively modify the core phenylpropanoid structure. A key intermediate in this pathway is ferulic acid , which serves as a direct precursor. biosynth.comnih.gov Ferulic acid itself is derived from earlier intermediates in the general phenylpropanoid pathway, such as cinnamic acid and p-coumaric acid. nih.govtandfonline.com

The initial steps of the phenylpropanoid pathway involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.gov This is followed by hydroxylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) , and a methylation step catalyzed by caffeic acid O-methyltransferase (COMT) to produce ferulic acid. nih.gov Ferulic acid is then converted to its CoA ester, feruloyl-CoA, by the action of 4-coumarate:CoA ligase (4CL) . nih.gov

From feruloyl-CoA, the pathway proceeds towards the formation of dihydroferulic acid. This reduction of the propenoic acid side chain is a critical step leading to the backbone of 2-(3-Hydroxypropyl)-4-methoxyphenol. Dihydroferulic acid, a known metabolite of ferulic acid biosynth.comnih.govebi.ac.uk, is then further reduced to yield the final product, 2-(3-Hydroxypropyl)-4-methoxyphenol.

Table 1: Key Precursor Compounds in the Biosynthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol

| Precursor Compound | Chemical Formula | Role in Pathway |

| L-Phenylalanine | C₉H₁₁NO₂ | Primary starting molecule for the phenylpropanoid pathway. |

| Cinnamic Acid | C₉H₈O₂ | Formed from L-phenylalanine by PAL. |

| p-Coumaric Acid | C₉H₈O₃ | Hydroxylated derivative of cinnamic acid. |

| Ferulic Acid | C₁₀H₁₀O₄ | A key intermediate, directly leading to the formation of the target compound's backbone. biosynth.comnih.gov |

| Feruloyl-CoA | C₃₁H₃₈N₇O₁₇P₃S | Activated form of ferulic acid required for subsequent reduction steps. nih.gov |

| Dihydroferulic Acid | C₁₀H₁₂O₄ | Reduced form of ferulic acid and the immediate precursor to 2-(3-Hydroxypropyl)-4-methoxyphenol. nih.govebi.ac.uk |

Enzymatic Steps and Gene Clusters Involved in Biosynthesis

The conversion of precursor compounds into 2-(3-Hydroxypropyl)-4-methoxyphenol is orchestrated by a series of specific enzymes. While a dedicated gene cluster for the complete biosynthesis of this specific compound has not been definitively identified in all organisms, the enzymatic steps can be inferred from the well-characterized phenylpropanoid pathway and related metabolic routes. nih.govnih.gov

The key enzymatic transformations leading to 2-(3-Hydroxypropyl)-4-methoxyphenol are:

Reduction of the double bond: The conversion of feruloyl-CoA to dihydroferuloyl-CoA is catalyzed by a cinnamoyl-CoA reductase (CCR) -like enzyme. CCRs are known to be involved in the lignin biosynthesis branch of the phenylpropanoid pathway. nih.gov

Reduction of the thioester: The subsequent reduction of dihydroferuloyl-CoA to dihydroferulic aldehyde would be carried out by a cinnamoyl-CoA reductase (CCR) .

Reduction of the aldehyde: The final step involves the reduction of the aldehyde group of dihydroferulic aldehyde to a primary alcohol, yielding 2-(3-Hydroxypropyl)-4-methoxyphenol. This reaction is likely catalyzed by an alcohol dehydrogenase (ADH) or a related reductase.

The genes encoding these enzymes are often found clustered together in the genomes of plants, facilitating the coordinated regulation of the biosynthetic pathway. While a specific gene cluster for 2-(3-Hydroxypropyl)-4-methoxyphenol has not been elucidated, analysis of plant genomes often reveals clusters of genes involved in phenylpropanoid metabolism. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol

| Enzyme | Enzyme Commission (EC) Number | Reaction Catalyzed | Gene Family |

| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | L-phenylalanine → trans-cinnamate + NH₃ | PAL |

| Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | trans-cinnamate → p-coumarate | Cytochrome P450 (CYP73A) |

| 4-Coumarate:CoA ligase (4CL) | EC 6.2.1.12 | p-coumarate + CoA → p-coumaroyl-CoA | 4CL |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | EC 2.1.1.104 | Caffeoyl-CoA → Feruloyl-CoA | O-methyltransferase |

| Cinnamoyl-CoA reductase (CCR) | EC 1.2.1.44 | Feruloyl-CoA → Coniferaldehyde (B117026) | CCR |

| Sinapyl alcohol dehydrogenase (SAD) / Alcohol dehydrogenase (ADH) | EC 1.1.1.195 | Coniferaldehyde → Coniferyl alcohol | ADH |

Comparative Biosynthetic Routes in Diverse Organisms

While the core phenylpropanoid pathway is conserved across terrestrial plants, variations in the biosynthetic routes leading to specific compounds like 2-(3-Hydroxypropyl)-4-methoxyphenol can exist between different organisms. This compound has been reported in various plants, including Pinus densiflora and Tsuga chinensis. nih.gov

In some bacteria, the metabolism of ferulic acid can also lead to the production of related compounds. For instance, certain strains of Lactobacillus can convert ferulic acid to dihydroferulic acid. google.com Microbial enzymes, such as ferulic acid decarboxylase, can also modify ferulic acid, though this typically leads to different products like 4-vinylguaiacol. nih.gov

The specific enzymes and regulatory networks involved in the biosynthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol may therefore differ between plant species and even between different tissues within the same plant. Further comparative genomic and metabolomic studies are needed to fully elucidate these diverse biosynthetic strategies.

Regulation of Biosynthetic Pathways and Metabolic Flux

The biosynthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol is tightly regulated at multiple levels to control the flow of carbon through the phenylpropanoid pathway. This regulation ensures that the production of this and other phenylpropanoids is coordinated with the developmental and environmental needs of the organism. nih.govresearchgate.net

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. tandfonline.com Transcription factors, particularly those from the MYB, bHLH, and WRKY families, play a crucial role in activating or repressing the transcription of phenylpropanoid pathway genes in response to various signals. nih.govtandfonline.com These signals can include developmental cues, light, and stress factors such as pathogen attack or nutrient limitation. numberanalytics.com

Post-Transcriptional and Post-Translational Regulation: Regulation also occurs after transcription. This can involve the modulation of mRNA stability and translation efficiency, as well as the post-translational modification of enzymes, such as phosphorylation, which can alter their activity and stability. numberanalytics.com

Metabolic Feedback and Feedforward Regulation: The accumulation of pathway intermediates or end products can influence the activity of upstream enzymes. For example, high levels of certain phenylpropanoids can inhibit the activity of PAL, the first enzyme in the pathway, in a classic example of feedback inhibition. This helps to maintain metabolic homeostasis and prevent the over-accumulation of potentially toxic compounds.

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 3 Hydroxypropyl 4 Methoxyphenol and Its Derivatives

De Novo Chemical Synthesis Strategies

De novo synthesis provides a route to 4-(3-hydroxypropyl)-2-methoxyphenol from simple, readily available starting materials, offering precise control over the molecular structure.

Total Synthesis Pathways and Reaction Mechanisms

While a direct total synthesis of 4-(3-hydroxypropyl)-2-methoxyphenol is not extensively documented in dedicated publications, a plausible and chemically sound pathway can be constructed based on the synthesis of the closely related compound, dihydroferulic acid. Dihydroferulic acid shares the same substituted phenolic core and a three-carbon side chain, differing only in the terminal functional group (a carboxylic acid instead of an alcohol).

A common starting material for the synthesis of such guaiacyl-type compounds is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A potential total synthesis pathway is outlined below:

Scheme 1: Proposed Total Synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol from Vanillin

Wittig Reaction: Vanillin can undergo a Wittig reaction with a phosphorus ylide, such as (methoxycarbonylmethyl)triphenylphosphorane, to extend the side chain and introduce a double bond, forming methyl ferulate.

Catalytic Hydrogenation: The resulting α,β-unsaturated ester, methyl ferulate, can then be subjected to catalytic hydrogenation. This reaction serves a dual purpose: it reduces the carbon-carbon double bond of the propenoate side chain and can also reduce the ester to a primary alcohol, directly yielding 4-(3-hydroxypropyl)-2-methoxyphenol. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

Alternative Two-Step Reduction: If the hydrogenation is selective for the double bond, it would yield methyl dihydroferulate. A subsequent reduction of the ester group, for instance using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would then furnish the desired 4-(3-hydroxypropyl)-2-methoxyphenol.

The reaction mechanism for the hydrogenation step involves the adsorption of the unsaturated compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond and the carbonyl group of the ester.

Scalability Considerations for Research Applications

The scalability of a synthetic route is a critical factor for its practical application in research, where gram-scale quantities of the compound may be required. The proposed de novo synthesis from vanillin presents several scalable reactions.

Wittig Reaction: The Wittig reaction is generally scalable, although the separation of the desired alkene from the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging on a larger scale.

Catalytic Hydrogenation: Catalytic hydrogenation is a highly scalable industrial process. The use of heterogeneous catalysts like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. mdpi.com

Grignard Reactions: An alternative approach for side-chain extension on vanillin derivatives could involve Grignard reagents. Grignard reactions are widely used in industrial synthesis and can be performed on a large scale. youtube.com However, careful control of reaction conditions is necessary due to their high reactivity. The development of continuous flow processes for Grignard reactions has further enhanced their safety and scalability. researchgate.netnih.gov

Table 1: Comparison of Scalability for Key Reactions in De Novo Synthesis

| Reaction Type | Advantages for Scalability | Challenges for Scalability |

| Wittig Reaction | Well-established, high yields. | Stoichiometric amounts of phosphonium (B103445) salt and base are required; separation of triphenylphosphine oxide. |

| Catalytic Hydrogenation | Use of catalytic amounts of metal, simple work-up (filtration), can be run in continuous flow. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |

| Grignard Reaction | Readily available reagents, versatile for C-C bond formation. | Highly exothermic and moisture-sensitive, requiring strict control of reaction conditions. |

Semi-Synthetic and Derivatization Approaches

Semi-synthetic methods leverage the structural framework of naturally abundant precursors, modifying them chemically to arrive at the target molecule.

Modification of Natural Precursors (e.g., Eugenol-derived pathways)

Eugenol (B1671780), the major component of clove oil, is an excellent and readily available starting material for the semi-synthesis of 4-(3-hydroxypropyl)-2-methoxyphenol. The key transformation required is the conversion of the allyl group of eugenol into a 3-hydroxypropyl group.

Scheme 2: Semi-synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol from Eugenol

A well-established method to achieve this is the hydroboration-oxidation reaction .

Hydroboration: In the first step, eugenol is treated with a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃-THF). The borane adds across the double bond of the allyl group. This addition is regioselective, following anti-Markovnikov's rule, meaning the boron atom attaches to the less substituted carbon of the double bond (the terminal carbon), and a hydrogen atom adds to the more substituted carbon. This regioselectivity is crucial for obtaining the desired terminal alcohol. youtube.com

Oxidation: The resulting trialkylborane intermediate is then oxidized in a second step without isolation. This is typically achieved using a mixture of hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (B78521) (NaOH). The oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol, 4-(3-hydroxypropyl)-2-methoxyphenol.

The hydroboration-oxidation of eugenol is an efficient method that generally proceeds with high yields and excellent regioselectivity, making it a preferred route for the semi-synthesis of the target compound.

Transformation from Lignocellulosic Biomass

4-(3-hydroxypropyl)-2-methoxyphenol is a natural component of lignin (B12514952), a complex aromatic polymer that, along with cellulose (B213188) and hemicellulose, constitutes lignocellulosic biomass. Therefore, the direct extraction and depolymerization of lignin represent a sustainable route to this and other valuable phenolic compounds.

Lignin is primarily composed of three types of monomeric units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively. 4-(3-hydroxypropyl)-2-methoxyphenol is a G-type lignin monomer.

Various lignin depolymerization strategies have been developed to break down the complex polymer into its constituent monomers. These methods often involve the cleavage of ether linkages, particularly the β-O-4 linkage, which is the most abundant in native lignin. nih.gov

Table 2: Lignin Depolymerization Methods for Phenolic Monomer Production

| Depolymerization Method | Description | Key Products |

| Pyrolysis | Thermal decomposition of lignin in the absence of oxygen. | A complex mixture of phenolic compounds, including guaiacol (B22219) and its derivatives. |

| Acid-catalyzed depolymerization | Uses acids (e.g., mineral acids, ionic liquids) to cleave ether bonds. rsc.org | Can lead to condensation reactions, but can yield monomeric phenols under controlled conditions. |

| Base-catalyzed depolymerization (BCD) | Employs strong bases (e.g., NaOH) at high temperatures and pressures to fragment the lignin polymer. rsc.org | Yields a variety of phenolic monomers and oligomers. |

| Reductive Catalytic Fractionation (RCF) | A "lignin-first" approach that combines solvolysis with catalytic hydrogenolysis to depolymerize and stabilize lignin fragments simultaneously. | High yields of a narrow range of phenolic monomers, including 4-(3-hydroxypropyl)-2-methoxyphenol (dihydroconiferyl alcohol). nih.gov |

Reductive Catalytic Fractionation (RCF) is a particularly promising method as it aims to prevent the condensation of reactive lignin fragments by capping them through reduction, thus leading to higher yields of monomeric products. nih.gov The process typically uses a heterogeneous catalyst (e.g., Ru/C, Pd/C) in the presence of a hydrogen donor solvent (e.g., methanol, ethanol) at elevated temperatures. The specific distribution of the resulting phenolic monomers depends on the type of lignin and the reaction conditions.

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. A potential chemo-enzymatic route to 4-(3-hydroxypropyl)-2-methoxyphenol could start from ferulic acid, which is abundant in biomass.

Enzymatic Reduction: Ferulic acid can be converted to dihydroferulic acid through a bio-catalytic process. For instance, certain microorganisms, such as Lactobacillus johnsonii, have been shown to efficiently reduce the double bond of ferulic acid. google.comwipo.int

Chemical Reduction: The resulting dihydroferulic acid can then be chemically reduced to 4-(3-hydroxypropyl)-2-methoxyphenol using standard chemical reducing agents as described in the de novo synthesis section.

This approach leverages a highly selective and environmentally benign enzymatic step to produce a key intermediate, which is then converted to the final product via a well-established chemical reaction.

Advanced Analytical and Spectroscopic Characterization of 2 3 Hydroxypropyl 4 Methoxyphenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 2-(3-Hydroxypropyl)-4-methoxyphenol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of 2-(3-Hydroxypropyl)-4-methoxyphenol. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed for its complete structural assignment. omicsonline.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(3-Hydroxypropyl)-4-methoxyphenol, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the hydroxypropyl side chain. The aromatic region would typically show complex splitting patterns due to the three protons on the substituted ring. The methoxy group would appear as a sharp singlet, while the propyl chain protons would present as multiplets, with their chemical shifts indicating their position relative to the aromatic ring and the hydroxyl group. stackexchange.comyoutube.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms. sigmaaldrich.com The chemical shifts would differentiate the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain. Carbons attached to oxygen atoms (C-2, C-4, C-3' of the propyl chain, and the methoxy carbon) would appear at lower field (higher ppm values). youtube.comrsc.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity within the propyl side chain and assigning the relative positions of the aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity between the propyl chain and the aromatic ring, and for confirming the position of the methoxy group relative to the other substituents. omicsonline.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(3-Hydroxypropyl)-4-methoxyphenol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | - | ~145 | Aromatic C-OH |

| 2 | 6.7-6.9 (m) | ~112 | Aromatic C-H |

| 3 | 6.7-6.9 (m) | ~121 | Aromatic C-H |

| 4 | - | ~148 | Aromatic C-OCH₃ |

| 5 | 6.7-6.9 (m) | ~115 | Aromatic C-H |

| 6 | - | ~130 | Aromatic C-CH₂ |

| OCH₃ | ~3.8 (s, 3H) | ~56 | Methoxy group |

| 1' (Propyl) | ~2.6 (t, 2H) | ~30 | Methylene attached to ring |

| 2' (Propyl) | ~1.8 (m, 2H) | ~32 | Central methylene |

| 3' (Propyl) | ~3.6 (t, 2H) | ~62 | Methylene attached to OH |

| Ar-OH | ~5.0 (s, br, 1H) | - | Phenolic hydroxyl |

| Pr-OH | Variable (br, 1H) | - | Propyl hydroxyl |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 2-(3-Hydroxypropyl)-4-methoxyphenol, while tandem mass spectrometry (MS/MS) provides insights into its structure through controlled fragmentation. The compound has a molecular weight of 182.22 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways would include:

Loss of water (H₂O): A peak at M-18 (m/z 164) from the loss of the primary alcohol.

Benzylic cleavage: Cleavage of the bond between the first and second carbons of the propyl chain is highly favorable, leading to a stable benzylic cation at m/z 151.

Alpha-cleavage of the ether: Cleavage of the methyl group from the methoxy ether can result in a fragment at M-15 (m/z 167). miamioh.edu

McLafferty rearrangement: While less common for the aromatic portion, rearrangement and cleavage of the propyl chain can lead to various smaller fragments. miamioh.edu

MS/MS Analysis: In an MS/MS experiment, the molecular ion (m/z 182) would be selected and subjected to collision-induced dissociation (CID). This would generate a product ion spectrum, providing more detailed structural information and confirming the fragmentation pathways. nih.gov The fragmentation patterns can help to distinguish it from other isomers.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(3-Hydroxypropyl)-4-methoxyphenol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 167 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 151 | [M - CH₂OH]⁺ | Benzylic cleavage with loss of hydroxymethyl radical |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the propyl chain |

| Note: These are predicted fragments based on common fragmentation rules. Actual observed fragments may vary. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of 2-(3-Hydroxypropyl)-4-methoxyphenol would exhibit characteristic absorption bands:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups (both phenolic and alcoholic). youtube.com

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, corresponding to the methoxy and propyl groups.

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region. youtube.com

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the aryl ether and the alcohol C-O bonds. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic ring. The methoxyphenol chromophore is expected to show absorption maxima (λ_max) in the UV region, typically around 290 nm. sielc.comsielc.com The exact position and intensity of the absorption bands can be influenced by the solvent used.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating 2-(3-Hydroxypropyl)-4-methoxyphenol from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar hydroxyl groups, 2-(3-Hydroxypropyl)-4-methoxyphenol may exhibit poor peak shape and thermal degradation in the GC inlet. nih.gov Therefore, derivatization is often employed to convert the polar -OH groups into less polar, more volatile silyl (B83357) ethers (e.g., using TMS). nist.gov

GC-MS: Coupling GC with a mass spectrometer allows for both separation and definitive identification. mdpi.com The GC separates the derivatized or underivatized compound from the sample matrix, and the MS provides a mass spectrum that can be compared to a library for positive identification. hmdb.ca Analysis of related methoxyphenols has been performed using GC-MS, often employing a non-polar or mid-polar capillary column (e.g., DB-5ms) and a temperature gradient to ensure adequate separation. nih.gov

Table 3: Typical GC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Condition | Reference |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Inlet Temperature | 250-280 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 50 °C held for 2 min, then ramp to 300 °C) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.comhmdb.ca |

| Detection | Full scan or Selected Ion Monitoring (SIM) | mdpi.com |

| Note: These are general conditions and require optimization for the specific analysis of 2-(3-Hydroxypropyl)-4-methoxyphenol. |

Liquid Chromatography (LC) Techniques (HPLC, UPLC, LC-MS, LC-ESI-MS) for Non-Volatile Analysis

Liquid chromatography is the preferred method for analyzing non-volatile or thermally labile compounds like 2-(3-Hydroxypropyl)-4-methoxyphenol without derivatization.

HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of phenolic compounds. sielc.com A reversed-phase C18 column is most commonly employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. sielc.comnih.gov Detection is commonly performed using a UV detector set at the compound's λ_max (around 290 nm). sielc.com

LC-MS: Interfacing LC with a mass spectrometer, particularly with an Electrospray Ionization (ESI) source, provides high sensitivity and selectivity. thermofisher.com LC-ESI-MS can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred as the phenolic proton is easily lost, forming a [M-H]⁻ ion. This technique is powerful for confirming the identity of the compound in complex matrices and for achieving very low detection limits. researchgate.net

Table 4: Typical LC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | sielc.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | sielc.com |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.netshodex.com |

| Detection | UV/Vis or Mass Spectrometry (ESI source) | sielc.comthermofisher.com |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |

| Note: These are general conditions and require optimization for the specific analysis of 2-(3-Hydroxypropyl)-4-methoxyphenol. |

Sample Preparation and Matrix Effects in Analytical Studies

The analysis of 2-(3-Hydroxypropyl)-4-methoxyphenol, particularly in complex samples such as those derived from biological sources or lignin (B12514952) degradation, necessitates meticulous sample preparation to isolate the analyte and minimize matrix effects. The choice of preparation method is contingent on the sample matrix and the subsequent analytical technique.

Commonly employed sample preparation techniques for phenolic compounds like 2-(3-Hydroxypropyl)-4-methoxyphenol include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, in the analysis of products from lignin degradation, a multi-step extraction process is often utilized. This can involve an initial extraction with an organic solvent such as dichloromethane, followed by drying and concentration of the organic phase to isolate the phenolic compounds. acs.org SPE, with cartridges like C18, is another effective method for the isolation and concentration of analytes from aqueous samples, such as wine, before chromatographic analysis. researchgate.net

Matrix effects are a significant consideration in quantitative analysis, representing the alteration of the analytical signal of a target analyte due to the presence of other components in the sample. researchgate.net These effects can manifest as either signal suppression or enhancement, leading to inaccuracies in quantification. The composition of the matrix, including the presence of ethanol (B145695), polyphenols, and proteins, can influence the volatility and perception of guaiacol (B22219) derivatives. rsc.org In gas chromatography, the "matrix-induced chromatographic response enhancement" is a known phenomenon that can cause quantitative errors and is influenced by the analyte's physicochemical properties, such as polarity and hydrophobicity. acs.org

To mitigate matrix effects, several strategies can be employed. These include thorough sample cleanup to remove interfering components, the use of matrix-matched calibration standards, or the method of standard additions. researchgate.netresearchgate.net The selection of an appropriate internal standard, with physicochemical properties similar to the analyte, can also help to compensate for variations in sample preparation and matrix effects. acs.org

Table 1: Strategies for Mitigating Matrix Effects in the Analysis of Phenolic Compounds

| Strategy | Description | Applicability to 2-(3-Hydroxypropyl)-4-methoxyphenol |

| Sample Cleanup | Removal of interfering matrix components through techniques like LLE or SPE. | Highly applicable, especially for complex matrices like biological fluids or plant extracts. |

| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix that is similar to the sample matrix. | Useful when a representative blank matrix is available. |

| Standard Addition Method | Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample matrix. | Effective for complex and variable matrices where a blank is not available. |

| Internal Standard Method | Addition of a known amount of a compound with similar properties to the analyte to all samples and standards. | Widely used to correct for variations in extraction efficiency and instrument response. |

Advanced Detection and Sensing Technologies

Recent advancements in analytical instrumentation have led to the development of highly sensitive and selective methods for the detection of phenolic compounds, including those structurally related to 2-(3-Hydroxypropyl)-4-methoxyphenol.

Electrochemical methods offer a promising avenue for the detection of 2-(3-Hydroxypropyl)-4-methoxyphenol due to the electroactive nature of its phenolic moiety. The electrochemical oxidation of guaiacol, a core structural component, has been studied extensively. researchgate.netrsc.orgunifi.itinformahealthcare.com This oxidation is typically an irreversible process that can lead to the formation of various products, including quinone derivatives. researchgate.net The electrochemical behavior is influenced by the electrode material, with anodes like Ti/Sb-SnO2 and Ti/Pb3O4 showing different catalytic activities for the degradation of guaiacol and its intermediates. rsc.org

The development of chemically modified electrodes can enhance the sensitivity and selectivity of detection. For instance, electrodes modified with poly(guaiacol) have been investigated for their analytical performance towards other phenolic antioxidants. mdpi.com The electrochemical polymerization of guaiacol can be controlled by the choice of solvent, influencing the properties of the resulting polymer film. mdpi.com For other alcohols, electrochemical sensors based on gold nanoparticles have demonstrated good performance, suggesting a potential approach for 2-(3-Hydroxypropyl)-4-methoxyphenol as well. google.com

Table 2: Electrochemical Data for Guaiacol and Related Compounds

| Compound | Electrode | Technique | Key Findings | Reference |

| Guaiacol | Gold | Cyclic Voltammetry | Irreversible anodic peak, mechanism involves two-electron oxidation. | researchgate.net |

| Guaiacol | Ti/Sb-SnO2, Ti/Pb3O4 | Electrochemical Oxidation | Different degradation capabilities of intermediates observed. | rsc.org |

| Guaiacol | Platinum | Electropolymerization | Formation of a coherent deposit, influenced by the organic solvent used. | mdpi.com |

| Vanillyl Alcohol | Gold, Carbon Ceramic | Cyclic Voltammetry | Irreversible oxidation with subsequent reversible peaks of 1,2-quinone derivatives. | google.com |

Spectrophotometric methods, particularly those involving UV-Vis absorption, are widely used for the analysis of phenolic compounds. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a powerful technique for the separation and quantification of multiple components in a mixture. researchgate.netmdpi.comnih.govresearchgate.net The UV-Vis spectrum of a compound provides information about its electronic structure and can be used for identification and quantification.

For the quantitative determination of alcohols in various products, spectrophotometric methods based on chemical reactions that produce a colored product are also employed. A rapid method for ethanol determination involves its extraction and subsequent oxidation with a dichromate reagent, resulting in a colored solution that can be measured spectrophotometrically. Such derivatization approaches could potentially be adapted for the analysis of 2-(3-Hydroxypropyl)-4-methoxyphenol.

Table 3: HPLC-DAD Parameters for Analysis of Related Compounds

| Analyte(s) | Column | Mobile Phase | Detection Wavelength(s) | Reference |

| Food Additives & Caffeine (B1668208) | C18 | Methanol/Phosphate Buffer Gradient | Not specified | mdpi.com |

| Phenolic Compounds in Wine | C18 | Methanol/Acetic Acid/Water Gradient | Not specified | nih.gov |

| Pesticides in Wine | C18 | Acetonitrile/Water Gradient | 202, 212, 222, 240 nm | researchgate.net |

| Ketones (as DNPH derivatives) | C18 | (Methanol/Acetonitrile)/Water Gradient | 365 nm | researchgate.net |

Computational Chemistry and in Silico Modeling of 2 3 Hydroxypropyl 4 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and the geometry of the molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. researchgate.netresearchgate.net For compounds like 2-(3-Hydroxypropyl)-4-methoxyphenol, DFT can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. researchgate.net

From this optimized structure, a range of molecular properties can be predicted:

Electronic Properties: Key insights into a molecule's reactivity can be gained from analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

Reactivity Descriptors: DFT calculations can yield global reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity, which provide a quantitative measure of the molecule's chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com It helps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding how the molecule might interact with biological targets. researchgate.netmdpi.com Studies on related methoxyphenol and chalcone (B49325) derivatives have successfully used MEP maps to pinpoint reactive sites. mdpi.commdpi.com

While specific DFT studies on 2-(3-Hydroxypropyl)-4-methoxyphenol are not extensively documented, research on similar phenolic compounds demonstrates the power of this method to elucidate structural and electronic characteristics that govern their biological functions. researchgate.netnih.gov

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are also invaluable for predicting the spectroscopic properties of molecules and exploring their conformational flexibility.

Spectroscopic Signatures: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.net

Conformational Analysis: Molecules with rotatable bonds, like the propyl side chain in 2-(3-Hydroxypropyl)-4-methoxyphenol, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, lowest-energy structures. researchgate.net This is vital because the biological activity of a molecule is often dependent on its specific three-dimensional shape, which determines how well it can fit into the binding site of a protein or enzyme. researchgate.net Computational studies on other phenolic compounds have successfully identified the most stable conformers by mapping their potential energy surfaces. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design.

Prediction of Binding Affinities with Enzymes and Receptors (e.g., hCA-II, h11beta-HSD1, hCDC25B)

In silico studies have investigated the interaction of 2-(3-Hydroxypropyl)-4-methoxyphenol, also known as 4-(3-hydroxypropyl)-2-Methoxyphenol, with several key enzymes. nih.gov Molecular docking simulations are used to place the compound into the active site of a target protein and calculate a binding affinity score, typically expressed in kcal/mol. This score estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding.

A study evaluating constituents from Urtica dioica (Stinging nettle) performed docking analyses against three human enzymes:

Human Carbonic Anhydrase II (hCA-II): An enzyme implicated in conditions like glaucoma. nih.gov

Human 11β-Hydroxysteroid Dehydrogenase Type 1 (h11β-HSD1): A target for metabolic diseases.

Human Dual Specificity Phosphatase (hCDC25B): An enzyme involved in cell cycle regulation.

The results of this docking study showed that 2-(3-Hydroxypropyl)-4-methoxyphenol effectively binds to all three enzymes, suggesting it may act as an inhibitor. nih.gov

| Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Human Carbonic Anhydrase II (hCA-II) | -6.1 |

| Human 11β-Hydroxysteroid Dehydrogenase Type 1 (h11β-HSD1) | -6.4 |

| Human Dual Specificity Phosphatase (hCDC25B) | -6.6 |

Table 1. Predicted binding affinities of 2-(3-Hydroxypropyl)-4-methoxyphenol with selected human enzymes as determined by molecular docking simulations. Data sourced from in silico analysis of Urtica dioica constituents. nih.gov

Identification of Potential Molecular Targets through Virtual Screening

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. wikipedia.org Conversely, it can also be used in "reverse docking" or "target screening," where a single compound of interest, such as 2-(3-Hydroxypropyl)-4-methoxyphenol, is docked against a wide array of known protein structures to identify potential new biological targets. aimspress.com

This process can rapidly generate hypotheses about a compound's mechanism of action by predicting its interactions with numerous proteins involved in various disease pathways. aimspress.com VS can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the protein target. Compounds are docked into the target's binding site, and their fit is evaluated using scoring functions. wikipedia.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the properties of known active compounds (ligands) to find other molecules with similar features, such as shape or pharmacophores (the essential 3D arrangement of functional groups). wikipedia.org

By applying virtual target screening, 2-(3-Hydroxypropyl)-4-methoxyphenol could be computationally tested against hundreds or thousands of proteins to prioritize which ones should be investigated experimentally, accelerating the discovery of its potential therapeutic applications. aimspress.commdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD is a computational method that simulates the physical movements of atoms and molecules over time, providing detailed information about the stability and conformational changes of the complex. nih.gov

Following a promising docking result, an MD simulation would typically be the next step. The docked complex of 2-(3-Hydroxypropyl)-4-methoxyphenol and its target protein would be placed in a simulated physiological environment (including water and ions). The simulation then calculates the trajectories of the atoms over a set period, revealing:

Stability of the Binding Pose: MD can confirm whether the orientation predicted by docking is stable over time or if the ligand shifts or dissociates from the binding site. acs.org

Key Intermolecular Interactions: It can highlight the most persistent and important interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. acs.orgresearchgate.net

Role of Water Molecules: MD simulations can elucidate the crucial role of water molecules in mediating the interaction between the ligand and the protein. nih.gov

Conformational Changes: The simulation can show how the protein or ligand might change shape to better accommodate each other, a phenomenon known as "induced fit."

In essence, MD simulations provide a more realistic and rigorous assessment of the ligand-protein interaction, validating docking predictions and offering deeper insights into the binding mechanism at an atomic level. researchgate.net

Characterization of Conformational Landscapes and Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be achieved by rotation around single bonds. For a flexible molecule like 2-(3-Hydroxypropyl)-4-methoxyphenol, with its rotatable propyl side chain, understanding its preferred conformations is key to understanding how it interacts with biological systems.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to map the conformational landscape. DFT calculations can determine the optimized geometry and relative energies of different conformers, identifying the most stable, low-energy states. For instance, studies on structurally related phenols and chalcones utilize DFT with basis sets like B3LYP/6-311++G(d,p) to predict molecular geometry.

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms over time. This allows researchers to observe how the molecule flexes, bends, and changes shape in different environments, such as in a solvent or near a biological membrane. This analysis reveals not just static low-energy conformations but also the transitions between them, providing a comprehensive view of the molecule's flexibility and the range of shapes it can adopt to engage with a binding partner.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) | Conformation Type |

| 0° | 5.2 | 1.5 | Eclipsed |

| 60° | 0.5 | 35.0 | Gauche |

| 120° | 3.8 | 3.5 | Eclipsed |

| 180° | 0.0 | 50.0 | Anti (most stable) |

| 240° | 3.8 | 3.5 | Eclipsed |

| 300° | 0.5 | 6.5 | Gauche |

Simulation of Ligand-Protein Binding Events and Stability

Molecular docking is a primary in silico technique used to predict how a ligand, such as 2-(3-Hydroxypropyl)-4-methoxyphenol, binds to the active site of a protein receptor. This method involves sampling numerous possible orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The results can identify the most likely binding mode and provide a quantitative estimate of the binding strength, often expressed as a binding energy (ΔG) in kcal/mol.

For example, docking studies on similar compounds like 4-ethyl-2-methoxyphenol (B121337) with the Glucagon-like peptide-1 (GLP-1) receptor have identified key binding interactions with specific amino acid residues (e.g., SER 84, CYS 85, TRP 87) and calculated a Gibbs free energy of binding of -6.10 kcal/mol. Such analyses for 2-(3-Hydroxypropyl)-4-methoxyphenol would involve preparing the 3D structures of the ligand and potential protein targets, performing the docking using software like AutoDock or SWISSDOCK, and analyzing the resulting complexes to understand the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the interaction.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess its stability over time. These simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust to each other and whether the key binding interactions identified in docking are maintained. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex.

Table 2: Example of Simulated Ligand-Protein Interaction Data (Note: This table is a hypothetical representation for 2-(3-Hydroxypropyl)-4-methoxyphenol, based on typical results from docking studies of similar phenolic compounds.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355 | Hydrogen Bond, π-Alkyl |

| Tumor Necrosis Factor-α (TNF-α) | -6.9 | Tyr119, Gly121 | Hydrogen Bond, van der Waals |

| Farnesoid X Receptor (FXR) | -8.2 | Arg264, His447 | π-Sulfur, π-π Stacked |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and to guide the design of more effective compounds.

Development of Predictive Models for Molecular Interactions

The development of a QSAR model begins with a dataset of molecules with known biological activities (e.g., IC₅₀ values) against a specific target. For each molecule, a set of numerical descriptors is calculated. These descriptors can represent various aspects of the molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical properties (e.g., HOMO-LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D fields around aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of the structure-activity relationship.

The predictive power of a QSAR model is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (R²cv or q²) and the conventional correlation coefficient (R²). A robust and predictive model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Table 3: Example of Statistical Parameters for a 3D-QSAR Model (Note: This table is based on typical validation results for CoMFA and CoMSIA models found in the literature for analogous compound series.)

| Model | q² (Cross-validated R²) | R² (Non-validated R²) | SEE (Standard Error of Estimate) | F-value | Predictive R² (R²_pred) |

| CoMFA | 0.407 | 0.705 | 0.375 | 45.8 | 0.65 |

| CoMSIA | 0.336 | 0.693 | 0.382 | 42.1 | 0.61 |

Insights into Structural Requirements for Specific Mechanistic Actions

Beyond prediction, QSAR models offer profound insights into the structural features that govern a molecule's activity. 3D-QSAR methods, in particular, generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive charge is favorable, whereas red contours indicate that electronegative charge enhances activity.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours can show favorable locations for hydrogen bond donors and acceptors, respectively.

By analyzing these maps in the context of the ligand's binding site, researchers can understand why certain structural modifications lead to changes in potency. For 2-(3-Hydroxypropyl)-4-methoxyphenol and its analogues, such an analysis could reveal the importance of the hydroxyl and methoxy (B1213986) groups on the phenyl ring for hydrogen bonding, or how the length and flexibility of the propyl chain influence the fit within a receptor's binding pocket. This detailed understanding of the structure-activity relationship is invaluable for rational drug design, enabling the targeted optimization of lead compounds to improve their efficacy and selectivity.

Mechanistic Investigations of Molecular and Ecological Interactions of 2 3 Hydroxypropyl 4 Methoxyphenol

Fundamental Molecular Interaction Studies

The unique chemical structure of 2-(3-Hydroxypropyl)-4-methoxyphenol, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and a propanol (B110389) side chain, dictates its reactivity and interactions with other molecules. These interactions are fundamental to its biological effects.

Elucidation of Radical Scavenging Mechanisms: Theoretical and Experimental Kinetic Probes

As a phenolic compound, 2-(3-Hydroxypropyl)-4-methoxyphenol is recognized for its antioxidant properties. cymitquimica.com The primary mechanism of its antioxidant activity is through radical scavenging, a process critical in mitigating oxidative stress. The phenolic hydroxyl group is the key functional group responsible for this activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial radical.

Theoretical studies on similar phenolic antioxidants suggest that the energy barrier for this hydrogen atom transfer (HAT) is relatively low, making the reaction kinetically favorable. The presence of the electron-donating methoxy group ortho to the hydroxyl group further enhances the radical scavenging capacity by stabilizing the resulting phenoxyl radical. While specific kinetic data for 2-(3-Hydroxypropyl)-4-methoxyphenol is not extensively documented, the principles of its radical scavenging activity can be inferred from related compounds. For instance, studies on a structurally similar phenolic antioxidant, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), have demonstrated potent dual antioxidant actions, including direct radical scavenging and the induction of cellular antioxidant proteins. mdpi.comresearchgate.net

Table 1: Antioxidant Properties of Structurally Related Phenolic Compounds

| Compound | Antioxidant Mechanism | Key Structural Feature |

| Eugenol (B1671780) | Radical Scavenging | Phenolic hydroxyl group, methoxy group |

| Coniferyl Alcohol | Radical Scavenging, Lignin (B12514952) Precursor | Phenolic hydroxyl group, methoxy group, propenol side chain |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Radical Scavenging, Induction of antioxidant proteins (HO-1, NQO-1) | Two phenolic hydroxyl groups, methoxy group |

Interactions with Enzyme Active Sites: Detailed Mechanistic Investigations of Inhibition or Modulation

The structure of 2-(3-Hydroxypropyl)-4-methoxyphenol allows it to interact with the active sites of various enzymes, potentially leading to inhibition or modulation of their activity.

One significant interaction is with Monoamine Oxidases (MAOs) . Based on its structural similarity to eugenol, dihydroconiferyl alcohol is predicted to act as an inhibitor of MAO. nih.govnih.gov MAO inhibitors are crucial in neuropharmacology as they prevent the breakdown of monoamine neurotransmitters. The mechanism of inhibition likely involves the binding of the phenolic ring to the enzyme's active site, preventing the substrate from accessing it.

Furthermore, the primary alcohol group in the side chain makes 2-(3-Hydroxypropyl)-4-methoxyphenol a potential substrate for Alcohol Dehydrogenases (ADHs) . nih.govyoutube.com These enzymes catalyze the oxidation of alcohols to aldehydes. youtube.comelsevierpure.com The interaction would involve the binding of the alcohol group to the zinc-containing active site of ADH, followed by the transfer of a hydride ion to the NAD+ cofactor. Conversely, it could also act as a competitive inhibitor for other alcohol substrates.

The compound might also interact with Aldehyde Dehydrogenases (ALDHs) , enzymes responsible for oxidizing aldehydes to carboxylic acids. ajrms.com Some drugs with similar structures are known to inhibit ALDH, leading to the accumulation of aldehydes.

Table 2: Potential Enzyme Interactions of 2-(3-Hydroxypropyl)-4-methoxyphenol

| Enzyme | Potential Interaction | Putative Mechanism |

| Monoamine Oxidase (MAO) | Inhibition | Competitive binding at the active site, preventing neurotransmitter breakdown. |

| Alcohol Dehydrogenase (ADH) | Substrate/Inhibition | Oxidation of the primary alcohol group or competitive inhibition. |

| Aldehyde Dehydrogenase (ALDH) | Inhibition | Potential inhibition of aldehyde oxidation. |

Membrane Interactions and Permeation Studies in Model Systems

The amphiphilic nature of 2-(3-Hydroxypropyl)-4-methoxyphenol, possessing both a hydrophilic alcohol and phenol (B47542) moiety and a more hydrophobic core, suggests it can interact with biological membranes. General studies on the interaction of alcohols with lipid bilayers provide a framework for understanding these potential interactions. nih.govnih.govmdpi.com

Alcohols are known to partition into the lipid bilayer, with the hydroxyl group typically oriented towards the polar headgroup region of the phospholipids (B1166683) and the hydrophobic part extending into the acyl chain core. researchgate.netresearchgate.net This intercalation can lead to several biophysical changes in the membrane:

Increased Membrane Fluidity: The insertion of the molecule can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. researchgate.net

Alteration of Bilayer Thickness: Depending on the chain length and concentration, alcohols can either increase or decrease the thickness of the lipid bilayer. mdpi.com

Enhanced Permeability: The disruption of the lipid packing can create transient defects or pores, increasing the permeability of the membrane to ions and other small molecules. researchgate.net

Table 3: General Effects of Alcohols on Lipid Bilayer Properties

| Alcohol Property | Effect on Lipid Bilayer | Reference |

| Short-chain alcohols | Increase membrane fluidity and permeability | researchgate.net |

| Long-chain alcohols | Can decrease membrane fluidity at high concentrations | nih.gov |

| Amphiphilicity | Partitioning into the bilayer, orienting at the interface | mdpi.com |

Role in Chemical Ecology and Interspecies Interactions

In the natural world, 2-(3-Hydroxypropyl)-4-methoxyphenol plays a crucial role in the complex chemical communication and defense systems of plants.

Contribution to Plant Defense Mechanisms against Herbivory and Pathogens

As a key component in the biosynthesis of lignin, 2-(3-Hydroxypropyl)-4-methoxyphenol is fundamental to a plant's structural defense. Lignification of cell walls creates a physical barrier that is difficult for herbivores to digest and for pathogens to penetrate. frontiersin.org The production of monolignols, including coniferyl alcohol and its derivatives, is often induced in response to wounding or pathogen attack, reinforcing the cell wall at the site of damage. nih.gov

Beyond its structural role, 2-(3-Hydroxypropyl)-4-methoxyphenol is part of the plant's chemical defense arsenal. Phenolic compounds are widely recognized for their roles as antifeedants and toxins to a broad range of insect herbivores. mdpi.com They can deter feeding, reduce nutrient absorption, or be directly toxic. The release of volatile organic compounds, including phenolics, upon herbivore attack can also serve as an indirect defense by attracting natural enemies of the herbivores, such as parasitic wasps. scispace.com In cotton, for instance, cinnamyl alcohol dehydrogenases, the enzymes involved in producing monolignols, are induced by the fungal pathogen Verticillium dahliae, highlighting their role in disease resistance. frontiersin.org

Table 4: Presence and Defensive Role of Dihydroconiferyl Alcohol in Plants

| Plant Species | Role of Compound/Related Compounds | Reference |

| Pinus strobus (Eastern White Pine) | Biosynthesized from coniferaldehyde (B117026) in developing xylem, involved in lignification. | nih.gov |

| Acer pseudoplatanus (Sycamore Maple) | Isolated from sap, acts as a cell division factor. | nih.gov |

| Gossypium hirsutum (Upland Cotton) | Precursor to lignin, whose synthesis is induced by Verticillium dahliae. | frontiersin.org |

| General | Precursor to lignin, providing structural defense against herbivores and pathogens. | frontiersin.orgmdpi.com |

Involvement in Plant-Microbe Symbioses and Interactions

The influence of 2-(3-Hydroxypropyl)-4-methoxyphenol extends below ground to the rhizosphere, the zone of soil directly influenced by root secretions. Plants release a wide array of secondary metabolites, including phenolics, into the rhizosphere to mediate interactions with soil microbes. nih.gov These compounds can act as signals to attract beneficial microbes or inhibit the growth of pathogenic ones.

Research has shown that 2-(3-Hydroxypropyl)-4-methoxyphenol acts as a cell division factor, stimulating the growth of soybean callus tissue. nih.govmedchemexpress.com This growth-promoting activity suggests a potential role in facilitating symbiotic relationships, such as the formation of mycorrhizal associations, where controlled plant cell growth is necessary to accommodate the fungal partner. Arbuscular mycorrhizal fungi are known to alter the phenolic metabolism of their host plants, which can, in turn, affect fruit quality and stress tolerance. nih.gov While the direct involvement of 2-(3-Hydroxypropyl)-4-methoxyphenol in a specific symbiotic interaction has yet to be fully elucidated, its known biological activities and presence in root exudates point towards a significant role in shaping the rhizomicrobiome.

Future Research Directions and Emerging Opportunities

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A complete understanding of the mechanisms of action of 2-(3-Hydroxypropyl)-4-methoxyphenol at the molecular level is a primary area for future exploration. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this.

Transcriptomic analysis, for instance, can provide a global view of the genetic responses induced by the compound. A potential research strategy could mirror studies conducted on other phenolic compounds, such as certain chalcone (B49325) derivatives. nih.gov In such studies, microarray or RNA-seq analysis is used to examine changes in gene expression in cells exposed to the compound. This could reveal which cellular pathways are modulated, such as those involved in oxidative stress, apoptosis, or metabolic regulation. nih.gov For example, a transcriptomic study on a synthetic chalcone derivative identified the modulation of 13 genes involved in glutathione (B108866) metabolism, pinpointing a potential mechanism for inducing reactive oxygen species (ROS). nih.gov

Proteomics would complement these findings by identifying changes in protein expression and post-translational modifications, confirming that the genetic changes observed in transcriptomics translate to functional effects at the protein level. Furthermore, metabolomics can be employed to trace the metabolic fate of 2-(3-Hydroxypropyl)-4-methoxyphenol and identify downstream metabolites that may be responsible for its biological activity. The Human Metabolome Database (HMDB) already contains predicted spectral data for related methoxyphenols, suggesting that established analytical platforms could be readily adapted for this compound. hmdb.cahmdb.ca

| Research Area | Technology | Potential Insights |

| Gene Expression | Transcriptomics (Microarray, RNA-seq) | Identification of modulated signaling pathways and gene regulatory networks. |